The Strategic Utilization of (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4) in Advanced Drug Discovery
The Strategic Utilization of (3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4) in Advanced Drug Discovery
Executive Summary
(3-Fluoro-5-nitrophenyl)methanol (CAS 883987-74-4), also known as 3-fluoro-5-nitrobenzyl alcohol, is a highly versatile, trifunctional aromatic building block[1][2]. In the landscape of medicinal chemistry and agrochemical development, the strategic placement of its three functional groups—a benzylic alcohol, a meta-fluoro substituent, and a meta-nitro group—provides orthogonal reactivity[3]. This enables the rapid and precise construction of complex pharmacophores, particularly in the synthesis of targeted kinase inhibitors for oncology[4][5]. This whitepaper details the physicochemical profile, core synthetic methodologies, and downstream applications of this critical intermediate.
Physicochemical Profiling & Structural Rationale
Before deploying CAS 883987-74-4 in a synthetic route, it is crucial to understand how its structural features dictate both its chemical reactivity and its ultimate biological utility[3].
Quantitative Data Summary
| Property | Value | Structural Significance |
| CAS Number | 883987-74-4 | Unique identifier for procurement and regulatory tracking[6]. |
| Molecular Formula | C₇H₆FNO₃ | Defines the trifunctional nature of the scaffold[6]. |
| Molecular Weight | 171.13 g/mol | Low molecular weight ensures high atom economy during coupling[1][6]. |
| Functional Groups | -CH₂OH, -F, -NO₂ | Enables orthogonal, multi-step functionalization without protecting groups. |
Structural Causality in Drug Design
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Hydroxymethyl Group (-CH₂OH): Acts as the primary site for initial functionalization. It can be readily converted into a halide (e.g., bromide) to serve as a potent electrophile in nucleophilic substitution reactions[3][4].
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Nitro Group (-NO₂): Serves as a stable, masked amine. Post-coupling, it can be reduced to an aniline, allowing for subsequent amide coupling or urea formation—motifs that are critical for hydrogen bonding in the hinge region of kinase targets[5].
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Fluoro Substituent (-F): Strategically positioned meta to the nitro group, the fluorine atom exerts an inductive electron-withdrawing effect. This lowers the pKa of the eventual aniline (improving membrane permeability), increases the overall lipophilicity (logP) of the drug candidate, and blocks metabolic oxidation (e.g., by CYP450 enzymes) at that specific aromatic position[3].
Core Synthetic Workflows & Methodologies
The most common utilization of (3-Fluoro-5-nitrophenyl)methanol involves its activation into a benzylic halide, followed by nucleophilic displacement[3][4].
Workflow 1: Benzylic Bromination via the Appel Reaction
To utilize the benzylic position for complex coupling, the hydroxyl group must be converted into a superior leaving group. The Appel reaction (utilizing CBr₄ and PPh₃) is explicitly chosen over acidic methods (like HBr or PBr₃). Causality: The Appel reaction operates under exceptionally mild, neutral conditions, which prevents the degradation of the nitroaromatic system and avoids unwanted side reactions, ensuring high chemoselectivity and clean conversion[4][5].
Step-by-Step Self-Validating Protocol:
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Reagent Preparation: Dissolve 1.0 equivalent of (3-Fluoro-5-nitrophenyl)methanol and 1.2 equivalents of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Halogenation: Cool the reaction vessel to 0°C. Add 1.2 equivalents of carbon tetrabromide (CBr₄) dropwise. Causality: Slow addition controls the exothermic formation of the reactive phosphonium intermediate, preventing the generation of dimeric ether byproducts.
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Reaction Progression: Stir the mixture at ambient temperature for 3 hours[5].
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Self-Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The reaction is complete when the polar alcohol spot disappears and a new, less polar spot (the bromide) emerges.
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Workup & Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a 1:1 mixture of petroleum ether and DCM as the eluent[5].
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Self-Validation Check 2 (NMR): Confirm product identity via ¹H NMR. The successful conversion is validated by the downfield shift of the benzylic protons from a doublet/triplet (-CH₂OH) to a sharp singlet characteristic of -CH₂Br (typically around 4.5–4.7 ppm)[4].
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Workflow 2: Downstream Phosphonation
Once the 3-fluoro-5-nitrobenzyl bromide is isolated, it can be subjected to a Michaelis-Arbuzov reaction with diethyl phosphite. This yields (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester, a highly valuable precursor for Horner-Wadsworth-Emmons olefinations or for use as an antimicrobial/anticancer pharmacophore[3].
Fig 1: Synthetic divergence of CAS 883987-74-4 into key pharmaceutical intermediates.
Application in Drug Development: Targeting Tyrosine Kinases
A primary application of CAS 883987-74-4 is in the synthesis of novel anti-cancer agents, specifically those targeting the Platelet-Derived Growth Factor Receptor (PDGFR)[5]. Aberrant PDGFR signaling is a hallmark of various cell proliferative diseases, driving tumor growth and angiogenesis[4][5].
By coupling the functionalized 3-fluoro-5-nitrobenzyl moiety to a quinazoline core (e.g., forming 4-(4-pyrazolyloxy)quinazoline derivatives) and subsequently reducing the nitro group to an amine, researchers generate potent kinase inhibitors[5]. Causality: The resulting amine acts as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of the PDGFR kinase domain, effectively outcompeting ATP and shutting down the downstream PI3K/AKT and RAS/MAPK survival pathways[4][5].
Fig 2: PDGFR signaling pathway targeted by quinazoline derivatives synthesized from 883987-74-4.
Analytical Validation & Quality Control Standards
To ensure the integrity of (3-Fluoro-5-nitrophenyl)methanol before initiating multi-step synthesis, the following self-validating analytical checks must be performed:
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HPLC-UV: The conjugated nitroaromatic system provides strong UV absorbance. Purity should be validated at 254 nm, with a threshold of >98% required for GMP-aligned synthesis.
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LC-MS: Confirm the exact mass (171.033 g/mol ). Note that nitroaromatics can exhibit poor ionization in positive Electrospray Ionization (ESI+); utilizing negative ESI (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) is recommended for reliable mass validation.
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¹⁹F NMR Spectroscopy: This is the most critical self-validating tool for this specific building block. The single fluorine atom must appear as a distinct multiplet (due to J-coupling with the adjacent aromatic protons), conclusively confirming the regiochemistry (meta-substitution) of the starting material prior to functionalization.
References
- US20090036474A1 - Quinazoline derivatives for use against cancer Source: Google Patents URL
Sources
- 1. 3-Fluoro-5-nitrobenzyl alcohol | 883987-74-4 [sigmaaldrich.com]
- 2. 883987-74-4 3-fluoro-5-nitrobenzyl alcohol 3-氟-5-硝基苄醇 -共赢化学 [win-winchemical.com]
- 3. Buy (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]
- 6. (3-fluoro-5-nitrophenyl)Methanol | 883987-74-4 [m.chemicalbook.com]
